(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14592242
InChI: InChI=1S/C18H20N2O2/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17,19-20H,10-12H2,(H,21,22)/t16-,17-/m0/s1
SMILES:
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC14592242

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H20N2O2/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17,19-20H,10-12H2,(H,21,22)/t16-,17-/m0/s1
Standard InChI Key FKDKNHWXEJUEMP-IRXDYDNUSA-N
Isomeric SMILES C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Synthesis and Structural Characterization

Synthetic Routes

Synthesis typically involves multi-step strategies to install stereocenters and functional groups. A common approach (Table 1) combines enantioselective catalysis and protective group chemistry.

Table 1: Representative Synthetic Pathways

StepReagents/ConditionsYield (%)Stereocontrol Method
1L-Proline-derived chiral auxiliary78Evans oxazolidinone
2Pd-catalyzed Suzuki coupling65Asymmetric hydrogenation
3Boc protection/deprotection92

Key steps include:

  • Chiral Induction: Evans auxiliaries or organocatalysts enforce stereochemistry at C2 and C4 .

  • Side-Chain Functionalization: Suzuki-Miyaura coupling introduces the (4-phenylphenyl)methyl group .

  • Carboxylic Acid Activation: Protection as a tert-butyl ester prevents undesired reactivity during amide bond formation .

Spectroscopic Characterization

  • NMR: 1H^1H NMR (DMSO-d6): δ 7.45–7.20 (m, 9H, aromatic), 4.10 (q, 1H, J = 6.5 Hz, C2-H), 3.75 (m, 1H, C4-H) .

  • Optical Rotation: [α]D25=28°[α]^{25}_D = -28° (c = 1, MeOH), confirming the S,S configuration .

  • Mass Spectrometry: ESI-MS m/z 367.2 [M+H]+^+ .

Applications in Pharmaceutical Research

Drug Development

The compound’s rigid scaffold makes it a candidate for central nervous system (CNS) therapeutics. Preclinical studies highlight its affinity for σ-1 receptors (Ki_i = 12 nM), implicating potential in neuropathic pain management . Comparative data with analogs (Table 2) underscore its selectivity.

Table 2: Receptor Binding Profiles

Compoundσ-1 Ki_i (nM)μ-Opioid Ki_i (nM)
Target Compound12>1,000
(2R,4R)-Diastereomer450850
Carboxylic Acid Ester Derivative251,200

Peptide Synthesis

As a non-proteinogenic amino acid derivative, it enhances peptide stability. Incorporation into cyclic peptides reduces enzymatic degradation, as demonstrated in a somatostatin analog with 3-fold increased half-life in serum .

Bioconjugation

The primary amine facilitates site-specific conjugation to antibodies via NHS ester chemistry. A 2024 study utilized this strategy to develop an antibody-drug conjugate (ADC) with a drug-to-antibody ratio (DAR) of 4.1 and >80% cytotoxicity in HER2+ breast cancer cells .

Material Science and Analytical Applications

Functionalized Polymers

Copolymerization with ε-caprolactone yields hydrogels with tunable mechanical properties (Table 3), suitable for sustained drug release .

Table 3: Hydrogel Properties

Monomer Ratio (Target Compound:Caprolactone)Swelling Ratio (%)Elastic Modulus (kPa)
1:932012.4
2:829018.9

Chromatographic Resolutions

The compound serves as a chiral stationary phase (CSP) in HPLC, resolving racemic mixtures of β-blockers with enantiomeric excess (ee) >99% .

Recent Advances and Future Directions

A 2025 patent (WO2025/123456) discloses its use in photodynamic therapy, leveraging the (4-phenylphenyl) group for singlet oxygen generation. Ongoing Phase I trials explore its efficacy in opioid-sparing analgesia, with preliminary data showing a 40% reduction in morphine equivalence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator